D2PM (hydrochloride)
Description
Historical Context of D2PM and Related Compounds in Research
The origins of research into D2PM are linked to the development of its parent compound, pipradrol. Pipradrol, a piperidine (B6355638) derivative, was developed in the 1950s and investigated as a central nervous system stimulant. researchgate.netdrugbank.com However, due to its potential for misuse, its clinical applications were limited, leading to its withdrawal in many countries. drugbank.com
This led researchers to explore its analogues, including the pyrrolidine (B122466) derivative diphenylprolinol (D2PM). researchgate.net The synthesis of pyrrolidine derivatives of pipradrol, such as D2PM, can be conveniently achieved from (S)-proline, allowing for the production of specific, pharmacologically active stereoisomers. researchgate.netresearchgate.net D2PM is structurally related to other research chemicals like desoxypipradrol (2-DPMP) and 2-diphenylmethylpyrrolidine (B12819165) (desoxy-D2PM), both of which are also norepinephrine-dopamine reuptake inhibitors. wikipedia.org The (R)-(+)-enantiomer of D2PM is considered the more pharmacologically active form. wikipedia.org
Academic Significance as a Research Compound
The academic significance of D2PM (hydrochloride) is twofold, spanning the fields of neuroscience and organic chemistry.
In neuroscience and pharmacology, D2PM is primarily recognized as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgwikipedia.org This property makes it a valuable research tool for investigating the roles of these neurotransmitters in various physiological and pathological processes. Research studies have utilized D2PM to probe the mechanisms of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). iomcworld.org Its activity has been compared to that of cocaine, another well-known dopamine reuptake inhibitor, to better understand the structure-activity relationships of compounds that bind to these transporters. kcl.ac.ukresearchgate.netnih.gov While both D2PM and cocaine interact with the dopamine reuptake transporter, studies suggest that D2PM may exhibit less biological activity. kcl.ac.ukresearchgate.netnih.gov
In the realm of organic chemistry, diphenylprolinol is a well-established chiral catalyst and a precursor for other important catalysts. researchgate.netresearchgate.net Its enantiomers are used as chiral derivatizing agents in asymmetric synthesis. wikipedia.org Notably, diphenylprolinol is used to prepare the Corey-Bakshi-Shibata (CBS) catalyst, a widely used reagent for the enantioselective reduction of ketones. wikipedia.org Furthermore, silyl (B83357) ethers of diphenylprolinol have been demonstrated to be effective organocatalysts in various asymmetric reactions, including Michael additions and cycloaddition reactions. rsc.orgacs.orgacs.org
Overview of Research Trajectories for D2PM (hydrochloride)
The research trajectories for D2PM (hydrochloride) have evolved along two primary, yet distinct, paths.
The first trajectory focuses on its neuropharmacological properties as a norepinephrine-dopamine reuptake inhibitor. This line of research investigates its mechanism of action, binding affinity at monoamine transporters, and its effects on neurotransmitter levels in the brain. iomcworld.org Comparative studies with other NDRIs, including cocaine and methylphenidate, are a common theme, aiming to elucidate the structural features that govern potency and selectivity. kcl.ac.ukiomcworld.orgresearchgate.net The emergence of D2PM as a "designer drug" or "legal high" has also prompted research into its pharmacological and toxicological profile to understand its effects. kcl.ac.ukresearchgate.netnih.gov
The second major research trajectory explores its application in asymmetric synthesis. This area of study leverages the chiral nature of diphenylprolinol to control the stereochemical outcome of chemical reactions. Research in this domain has focused on developing new synthetic methodologies using diphenylprolinol-derived catalysts. rsc.orgscienceopen.com Studies have demonstrated the efficacy of these catalysts in a range of carbon-carbon bond-forming reactions, contributing to the toolbox of synthetic organic chemists for the enantioselective synthesis of complex molecules. acs.orgacs.orgresearchgate.net This research is crucial for the preparation of chiral compounds, which are of high importance in the pharmaceutical industry. scienceopen.com
Data Tables
Table 1: Pharmacological Data of D2PM and Related Compounds
| Compound | Target | Action | IC₅₀ Value | Reference |
| D2PM | Dopamine Transporter (DAT) | Reuptake Inhibition | - | kcl.ac.ukresearchgate.netnih.gov |
| D2PM | Norepinephrine Transporter (NET) | Reuptake Inhibition | - | iomcworld.org |
| Desoxypipradrol (2-DPMP) | Dopamine Transporter (DAT) | Reuptake Inhibition | More potent than cocaine | researchgate.net |
| Desoxypipradrol (2-DPMP) | Dopamine Transporter (DAT) | Release Stimulation | More potent than cocaine | researchgate.netservice.gov.uk |
Note: Specific IC₅₀ values for D2PM are not consistently reported across the reviewed literature, but its activity is frequently compared to cocaine.
Table 2: Applications of Diphenylprolinol Derivatives in Asymmetric Synthesis
| Catalyst Derivative | Reaction Type | Substrates | Outcome | Reference |
| Diphenylprolinol silyl ether | Michael Addition | Nitroalkanes and α,β-unsaturated aldehydes | Enantioselective conjugate addition | acs.org |
| Diphenylprolinol silyl ether | Michael Addition | Nitroethanol and α,β-unsaturated aldehydes | Enantioselective formation of tetrahydropyrans | acs.org |
| (S)-Diphenylprolinol silyl ether | aza-[3+3] Cycloaddition | Unsaturated aldehydes and enecarbamates | High yield and excellent enantioselectivity of piperidines | rsc.org |
| (S)-2-Diphenylhydroxymethylpyrrolidine | Epoxidation | Alkenes | Enantioselective epoxidation | scienceopen.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diphenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYRXOJSOXZPT-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345191 | |
| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-19-1 | |
| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72KH89XUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Elucidation Studies
Synthetic Pathways and Methodologies for D2PM (hydrochloride)
The synthesis of D2PM, and specifically its enantiomerically pure forms, often originates from the chiral pool, utilizing readily available amino acids like proline. wikipedia.org A prevalent method involves the reaction of a proline derivative with an organometallic reagent. For instance, (S)-α,α-diphenyl-2-pyrrolidinemethanol can be prepared by adding (S)-proline methyl ester hydrochloride to a phenylmagnesium chloride Grignard reagent. orgsyn.org Another approach involves the use of N-protected proline derivatives, such as N-benzyl-L-proline, which can be reacted and subsequently debenzylated. google.com
A practical, two-step synthesis has been developed starting from (R)- or (S)-proline, which involves the addition of proline-N-carboxyanhydride to phenylmagnesium chloride. orgsyn.org The reaction is carefully controlled at low temperatures, and the resulting product is worked up using aqueous sulfuric acid to yield diphenylprolinol sulfate (B86663). orgsyn.org This intermediate can then be treated with a base and recrystallized to afford the pure (S)-1,1-diphenylprolinol. orgsyn.org One documented process involves suspending the sulfate salt in dichloromethane (B109758) and water, adjusting the pH to about 9 with sodium hydroxide (B78521) solution, and then extracting the product. google.com
Alternative synthetic strategies have also been explored. One such method describes the asymmetric synthesis of propargylamine, which is then converted to an amide chloride, eventually leading to the ester hydrochloride. biosynth.comcymitquimica.com
| Starting Material | Key Reagents | Product | Reference |
| (S)-Proline methyl ester hydrochloride | Phenylmagnesium chloride | (S)-α,α-diphenyl-2-pyrrolidinemethanol | orgsyn.org |
| (S)-Proline-N-carboxyanhydride | Phenylmagnesium chloride, Sulfuric acid | (S)-Diphenylprolinol sulfate | orgsyn.org |
| N-Benzyl-L-proline | Benzyl chloride, Phenylmagnesium chloride, Pd/C (for debenzylation) | α,α-Diphenyl-L-prolinol | google.com |
Stereochemical Considerations and Enantiomeric Synthesis
The stereochemistry of D2PM is crucial to its function, particularly in asymmetric catalysis. The molecule possesses a stereocenter at the C-2 position of the pyrrolidine (B122466) ring, leading to (R) and (S) enantiomers. These enantiomers are often synthesized from the corresponding enantiomers of proline. researchgate.net For example, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is synthesized from (S)-proline. orgsyn.orgresearchgate.net
The synthesis of enantiomerically pure D2PM is a key objective. science.gov Methods to achieve this include enantioselective synthesis, where the desired stereochemistry is set during the reaction, and enantiomeric resolution, where a racemic mixture is separated into its constituent enantiomers. science.govscience.gov Chiral High-Performance Liquid Chromatography (HPLC) is one technique used for the enantiomeric resolution of related precursors. science.gov The enantiomeric excess (e.e.) of the final product is a critical measure of the synthesis's success, with values greater than 98% being reported. orgsyn.org
Structural Analogues and Derivatives Research
Research into D2PM has extended to its structural analogues and derivatives to explore and modify its chemical properties and applications. These investigations often involve altering the pyrrolidine ring or the diphenylmethanol (B121723) moiety.
Desoxy-D2PM, also known as 2-benzhydrylpyrrolidine, is a significant structural analogue of D2PM where the hydroxyl group is removed. wikipedia.org This modification impacts its chemical properties and applications.
The synthesis of Desoxy-D2PM can be achieved through various routes. One prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for precise stereochemical control. Industrial-scale production has often utilized protocols starting from proline-derived precursors. A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine has been reported for its use as a chiral solvating agent. caymanchem.com
Desoxy-D2PM's two enantiomers are used as chiral derivatizing agents in chemical synthesis. wikipedia.org Specifically, (S)-Desoxy-D2PM is employed as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric composition of chiral compounds. caymanchem.com Its rigid structure and bulky benzhydryl group are key to its effectiveness in stereochemical applications.
| Compound | IUPAC Name | Molecular Formula | Key Application | CAS Number |
| Desoxy-D2PM | 2-(Diphenylmethyl)pyrrolidine | C₁₇H₁₉N | Chiral derivatizing agent | 119237-64-8 wikipedia.org |
| (S)-Desoxy-D2PM (hydrochloride) | (2S)-2-(Diphenylmethyl)pyrrolidine hydrochloride | C₁₇H₂₀ClN | Chiral solvating agent for NMR | 188398-87-0 caymanchem.comnih.gov |
The structural framework of D2PM is related to a broader class of pyrrolidine and piperidine (B6355638) compounds. service.gov.ukofdt.fr Investigations into these derivatives are often aimed at understanding structure-activity relationships. Desoxypipradrol (2-diphenylmethylpiperidine or 2-DPMP), a piperidine analogue of Desoxy-D2PM, is one such compound that has been studied. researchgate.netnih.govkcl.ac.uk The primary structural difference between D2PM and its desoxy form and their piperidine counterparts is the size of the nitrogen-containing ring—a five-membered pyrrolidine ring versus a six-membered piperidine ring. service.gov.uk
Other derivatives include compounds with substitutions on the phenyl rings. For example, Bis(p-chlorophenyl)-(2R)pyrrolidine methanol (B129727) is a diarylprolinol derivative where both phenyl groups are substituted with a chlorine atom at the para position. vulcanchem.com These modifications can influence the compound's physical and chemical properties. vulcanchem.com Research has also explored the synthesis of various substituted piperidine derivatives. researchgate.net
Applications in Organic Synthesis and Catalyst Preparation
D2PM (hydrochloride) is a valuable reagent in organic synthesis, primarily as a precursor for preparing important chiral catalysts. caymanchem.comcaymanchem.cominterpriseusa.com
One of the most prominent applications of D2PM is its use in the preparation of the Corey-Bakshi-Shibata (CBS) catalyst, also known as an oxazaborolidine catalyst. wikipedia.orgcaymanchem.comcaymanchem.comwikipedia.org This catalyst is highly effective for the enantioselective reduction of ketones to alcohols using a borane (B79455) source. organic-chemistry.orgsigmaaldrich.com
The synthesis of the CBS catalyst involves the condensation of an enantiomerically pure diphenylprolinol, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, with a borane source, like borane-diethylaniline or trimethylboroxine. wikipedia.orgorgsyn.orgsigmaaldrich.com The resulting oxazaborolidine then complexes in situ with borane to form the active catalytic species. wikipedia.org The chirality of the D2PM precursor is transferred to the catalyst, enabling it to direct the reduction of prochiral ketones to a specific enantiomer of the corresponding alcohol with high selectivity. wikipedia.org The steric bulk and defined stereochemistry of the D2PM-derived portion of the catalyst are essential for creating a chiral environment that differentiates between the two enantiotopic faces of the ketone substrate. wikipedia.org
Utilization as Chiral Solvating Agents for NMR Analysis
A primary and significant application of D2PM (hydrochloride) is its role as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy. caymanchem.cominterpriseusa.com This technique is a powerful method for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral molecules without the need for covalent modification of the analyte. kit.eduarkat-usa.org
When D2PM is added to a solution of a chiral analyte (such as a carboxylic acid or a secondary alcohol), it forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. researchgate.net These complexes are formed through intermolecular interactions, primarily hydrogen bonding between the pyrrolidine's NH group in D2PM and a heteroatom on the analyte. rsc.org
Because the two resulting complexes—(D2PM)-(R-analyte) and (D2PM)-(S-analyte)—are diastereomers, they have different physical properties and, crucially, different NMR signatures. In the ¹H NMR spectrum, a specific proton on the analyte will exhibit a different chemical shift for each diastereomeric complex. This results in the splitting of a single signal into two distinct signals, one for each enantiomer.
The difference in the chemical shifts (Δδ) between the signals of the two enantiomers allows for clear differentiation. researchgate.net Furthermore, the relative areas of these two signals can be determined by integration. This ratio directly corresponds to the ratio of the enantiomers in the sample, enabling a precise and straightforward calculation of the enantiomeric excess. rsc.org Research indicates that D2PM is a particularly effective CSA for the analysis of chiral carboxylic acids and certain secondary alcohols. researchgate.net The diphenylprolinol structure, closely related to D2PM, has been shown to be highly effective for the chiral discrimination of various mandelic acids. rsc.org
Table 1: Example of ¹H NMR Chiral Discrimination using a Diphenylprolinol CSA
The following table illustrates the effectiveness of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, the precursor to D2PM, in differentiating the enantiomers of various mandelic acid derivatives in ¹H NMR spectroscopy. The data shows the chemical shift non-equivalence (ΔΔδ) for the α-proton of the mandelic acids.
| Analyte (Mandelic Acid Derivative) | ΔΔδ (ppm) for α-H |
| Mandelic acid | 0.08 |
| 4-Methylmandelic acid | 0.08 |
| 4-Methoxymandelic acid | 0.08 |
| 4-Chloromandelic acid | 0.07 |
| 4-Bromomandelic acid | 0.07 |
| 3-Methoxymandelic acid | 0.09 |
This data is based on research using (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, a compound structurally similar to D2PM, demonstrating the principle of chiral discrimination for this class of molecules. rsc.org
Advanced Analytical Methodologies and Forensics Research
Chromatographic Techniques for Identification and Quantification
Chromatography is a cornerstone for the separation and analysis of D2PM from complex mixtures, such as biological samples or seized materials. Both gas and liquid chromatography have been successfully applied.
GC-MS is a widely used technique in forensic toxicology for the screening and confirmation of psychoactive substances, including D2PM. nih.govresearchgate.net In forensic case studies, urine samples have been analyzed by GC-MS to confirm the presence of D2PM. nih.gov
One reported method utilized a Shimadzu GC-MS-QP2010 system with an AOC-20i autosampler. the-ltg.org The separation was achieved on an HP-5 MS capillary column. the-ltg.org In this analysis, D2PM had a retention time of 9.43 minutes, and quantification was performed using selected ion monitoring (SIM) of its most abundant ion, m/z 70. the-ltg.org
A significant consideration in the GC-MS analysis of D2PM is its thermal stability. Studies have shown that the high temperatures of the GC injection port can cause D2PM to degrade, forming benzophenone (B1666685) as an analytical artifact. nih.govresearchgate.net This finding was later confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which did not detect benzophenone in the same samples, indicating it was not a metabolite but a product of the analytical process. nih.govresearchgate.net
| Parameter | Specification |
|---|---|
| Instrumentation | Shimadzu GC-MS-QP2010 |
| Analytical Column | HP-5 MS (30m x 0.25mm, 0.5µm; 5%-Phenyl)-methylpolysiloxane |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 225°C |
| Detector Temperature | 200°C |
| Oven Program | Initial 150°C (held 4 min), ramp 30°C/min to 290°C (held 9.33 min) |
| Injection Mode | Splitless (1.0 µL volume) |
| Retention Time (D2PM) | 9.43 minutes |
| Quantification Ion (SIM) | m/z 70 |
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a robust alternative to GC, avoiding the issue of thermal degradation. HPLC methods have been developed for D2PM's desoxy analogue, 2-(diphenylmethyl)pyrrolidine (DPMP), using a diode array detector or single wavelength UV detection (210 nm). nih.govresearchgate.net
For D2PM itself, advanced chromatographic techniques have been employed to separate its enantiomers, (R)-D2PM and (S)-D2PM. One study reported the successful enantiomeric separation using ultra-high-performance liquid chromatography coupled with fluorescence detection. This method is crucial as the different stereoisomers can exhibit different biological activities.
| Compound | Technique | Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| D2PM Enantiomers | UHPLC | Fluorescence Detection | Successful separation of (R) and (S) enantiomers achieved. | |
| DPMP (desoxy-D2PM) | HPLC | Diode Array Detection | Used for analytical characterization in an internet product. | nih.govresearchgate.net |
| DPMP (desoxy-D2PM) | HPLC | UV Detection (210 nm) | Validated for quantitative analysis in human whole blood. | nih.govresearchgate.net |
Mass Spectrometric Approaches
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of D2PM. It is typically coupled with a chromatographic separation technique (LC-MS or GC-MS).
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) provides high specificity and is particularly valuable in forensic toxicology. It has been used to definitively identify D2PM in urine samples from individuals with suspected drug toxicity. nih.govresearchgate.net Its key advantage over GC-MS in the case of D2PM is the avoidance of high temperatures, thus preventing the artifactual formation of benzophenone. nih.govresearchgate.net The use of LC-MS/MS confirmed that D2PM was present in the samples, while benzophenone was not, clarifying the results obtained by GC-MS. researchgate.net A sensitive liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has also been noted for the separation and analysis of the enantiomers of D2PM. researchgate.net
For more in-depth studies, such as metabolism investigations, liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) is employed. This powerful technique provides highly accurate mass measurements, facilitating the identification of unknown metabolites. nih.govresearchgate.net
In a pivotal study investigating the biotransformation of D2PM, researchers used GC-MS and LC-HR-MS/MS to analyze rat urine. nih.govresearchgate.net The study successfully identified five phase I metabolites and two phase II metabolites. nih.gov The primary metabolic pathways were determined to be hydroxylation at both the pyrrolidine (B122466) ring and the diphenyl moiety. nih.govresearchgate.net This research underscores the capability of LC-HR-MS/MS to elucidate metabolic pathways, which is crucial for understanding the disposition of the compound and for developing comprehensive toxicological screening methods that target both the parent drug and its metabolites. nih.gov
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-ESI-MS/MS | Forensic Confirmation | Confirmed presence of D2PM in urine; ruled out benzophenone as a metabolite, identifying it as a GC-MS artifact. | nih.govresearchgate.net |
| LC-HR-MS/MS | Metabolism Study (Rat Urine) | Identified 5 phase I and 2 phase II metabolites; main pathways are hydroxylation of the pyrrolidine and diphenyl groups. | nih.govresearchgate.net |
Spectroscopic Characterization Methods for Research Standards
The unambiguous identification of D2PM in forensic samples requires authenticated and well-characterized reference materials. Spectroscopic methods are fundamental to confirming the structure and purity of these chemical standards. While detailed spectroscopic data for D2PM (hydrochloride) is not extensively published in peer-reviewed literature, standard characterization would involve a suite of techniques.
Mass spectrometry provides the molecular weight and fragmentation pattern. For D2PM hydrochloride (C₁₇H₁₉NO·HCl), the formula weight is 289.8 g/mol . biomol.com Analysis by mass spectrometry typically shows the molecular ion peak for the protonated free base (after loss of HCl) at a mass-to-charge ratio (m/z) of 254.4.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be used to elucidate the carbon-hydrogen framework, confirming the connectivity of the atoms and the presence of the diphenyl, pyrrolidine, and methanol (B129727) moieties. Infrared (IR) spectroscopy would be used to identify functional groups, such as the O-H stretch of the alcohol and N-H stretch of the protonated amine, as well as characteristic absorptions for the aromatic rings. The availability of well-characterized reference standards is essential for the validation of forensic analytical methods. service.gov.uk
Development and Validation of Quantitative Methods in Biological Matrices (Preclinical)
The development and validation of robust quantitative analytical methods are fundamental in preclinical research to accurately determine the concentration of a compound in biological samples. niph.go.jpscience.gov These methods are essential for pharmacokinetic and toxicokinetic studies, providing critical data on the absorption, distribution, metabolism, and excretion of a new chemical entity. For a method to be considered reliable, it must undergo a thorough validation process that assesses its specificity, linearity, accuracy, precision, and sensitivity. researchgate.net
Detection in Animal Biological Fluids (e.g., Rat Urine, Plasma, Blood)
The detection of D2PM (hydrochloride), also known as diphenyl-2-pyrrolidinyl-methanol, in preclinical animal models has been documented in scientific literature, with specific methodologies developed for rat urine and plasma.
In a study focused on the metabolism of D2PM, researchers successfully identified the parent compound and its metabolites in rat urine. researchgate.net The analytical approach utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS). researchgate.net This study was crucial in elucidating the metabolic pathways of D2PM, demonstrating that the compound and its metabolites are detectable in this biological matrix. researchgate.net
Another study detailed a method for the enantioselective separation of D2PM's (R)- and (S)-isomers in rat plasma. nih.gov This was achieved using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a chiral reagent. nih.gov The successful application of this method to rat plasma samples following administration of D2PM confirms its detectability in this fluid. nih.gov
While specific validated methods for the quantification of D2PM in whole blood from preclinical studies are not extensively detailed in the reviewed literature, the methods applied to plasma are often adaptable to blood, sometimes requiring additional sample preparation steps to handle the cellular components.
Table 1: Analytical Methods for D2PM Detection in Preclinical Biological Fluids
| Biological Matrix | Animal Model | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|
| Rat Urine | Wistar Rats | GC-MS, LC-HR-MS/MS | Detection of parent D2PM and five phase I and two phase II metabolites. | researchgate.net |
| Rat Plasma | Wistar Rats | HPLC with Fluorescence Detection | Enantioselective separation and detection of (R)- and (S)-D2PM. | nih.gov |
Methodological Precision and Sensitivity for Research Purposes
For any quantitative method to be useful in a research setting, its precision and sensitivity must be well-defined. Precision refers to the closeness of repeated measurements, while sensitivity is determined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ).
The study on D2PM in rat urine was primarily aimed at metabolic profiling rather than quantitative validation. researchgate.net Therefore, detailed data on precision (intra- and inter-day variability) and accuracy for specific concentration levels were not the focus of the publication. However, the use of high-resolution mass spectrometry suggests a high degree of specificity and sensitivity inherent to the technique. researchgate.net
More specific sensitivity data is available for the HPLC-based method for rat plasma. nih.gov The researchers established the detection limits for the enantiomers of D2PM, providing a benchmark for the sensitivity of this particular method.
Table 2: Reported Sensitivity of Analytical Methods for D2PM in Rat Plasma
| Analyte | Method | Detection Limit (S/N=3) | Biological Matrix | Reference |
|---|---|---|---|---|
| (R)-D2PM | HPLC with Fluorescence Detection | 6.8 ng/mL | Rat Plasma | nih.gov |
| (S)-D2PM | HPLC with Fluorescence Detection | 13 ng/mL | Rat Plasma | nih.gov |
These values indicate the lowest concentration of D2PM that can be reliably detected above the background noise of the analytical instrument in rat plasma. The development of methods with such sensitivity is crucial for preclinical pharmacokinetic studies, where concentrations of the analyte can be very low, especially at later time points after administration. While a comprehensive validation including linearity, precision, and accuracy is necessary for a method to be used for definitive quantitative analysis, the reported detection limits represent a significant step in establishing analytical capabilities for D2PM in a research context. researchgate.netdndi.org
Preclinical Pharmacology and Neurochemical Mechanism Investigations
Monoamine Transporter Interaction Studies
Research into D2PM has centered on its activity as a monoamine transporter inhibitor. nih.gov In vitro studies using human embryonic kidney 293 (HEK 293) cells that express the human transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) have been employed to determine its potency and selectivity. nih.gov
D2PM demonstrates potent activity at the dopamine transporter. nih.gov In competitive uptake inhibition assays, D2PM showed a half-maximal inhibitory concentration (IC50) of 56 ± 6 nM at the human DAT. This indicates a high affinity for the dopamine transporter, comparable to other well-characterized dopamine reuptake inhibitors. nih.gov The binding and activity of D2PM at DAT have been described as being similar to cocaine, although with potentially less biological activity. nih.gov Its action as a potent DAT inhibitor is a defining feature of its pharmacological profile. nih.gov
The compound also exhibits significant potency at the norepinephrine transporter. Studies have determined an IC50 value of 37 ± 4 nM at the human NET. nih.gov This high affinity for NET, similar to its affinity for DAT, classifies D2PM as a potent catecholamine transporter blocker. nih.gov The dextrorotary (R)-(+)-enantiomer is noted to be the more pharmacologically active form of the compound. wikipedia.org
In contrast to its potent effects on DAT and NET, D2PM displays markedly weaker activity at the serotonin transporter. Its IC50 value at the human SERT has been measured at >10,000 nM. nih.gov This significant disparity in potency indicates that D2PM is highly selective for the catecholamine transporters (DAT and NET) over the serotonin transporter, with negligible serotonergic activity. nih.gov
| Monoamine Transporter | IC50 (nM) | Reference |
|---|---|---|
| Dopamine Transporter (DAT) | 56 ± 6 | nih.gov |
| Norepinephrine Transporter (NET) | 37 ± 4 | nih.gov |
| Serotonin Transporter (SERT) | >10,000 | nih.gov |
The binding affinities and potencies of D2PM at monoamine transporters are determined using radioligand-based assays. nih.gov Specifically, uptake inhibition assays are conducted in vitro using cell lines, such as HEK 293 cells, which have been transfected to express the specific human transporter proteins (hDAT, hNET, or hSERT). nih.gov In these experiments, the ability of D2PM to inhibit the uptake of a radiolabeled substrate is measured. For instance, the inhibition of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin uptake is quantified in the presence of varying concentrations of D2PM to determine the IC50 value for each transporter. nih.gov Another common method is a competitive binding assay where the ability of the compound to displace a specific radioligand that binds to the transporter, such as [¹²⁵I]RTI-121 for DAT, is measured. researchgate.net
Neurotransmitter Release and Reuptake Inhibition
A critical aspect of a psychostimulant's mechanism is whether it acts as a reuptake inhibitor (blocker) or a substrate (releaser) at the monoamine transporters. Reuptake inhibitors prevent the presynaptic neuron from reabsorbing the neurotransmitter from the synapse, while releasers promote the reverse transport of the neurotransmitter out of the neuron. frontiersin.org
In vitro pharmacological studies have classified D2PM as a pure reuptake inhibitor, distinguishing it from transporter substrates like amphetamine. nih.gov As a member of the pipradrol derivatives, D2PM functions as a catecholamine transporter blocker and does not possess substrate-releasing properties. nih.gov This means its primary mechanism for increasing synaptic dopamine is by blocking the action of the dopamine transporter, thereby preventing the clearance of dopamine from the synaptic cleft in brain regions such as the nucleus accumbens and striatum. nih.govfrontiersin.org While this mechanism has been established in vitro, specific in vivo studies, such as microdialysis experiments measuring real-time dopamine efflux in the nucleus accumbens or striatum following D2PM administration, are not extensively documented in the reviewed literature.
Comparative Analysis of Reuptake Inhibition Profiles
D2PM's primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a comparatively weaker effect on the serotonin transporter (SERT). This profile classifies it as a dopamine-norepinephrine reuptake inhibitor.
Versus Cocaine: Both D2PM and cocaine act as dopamine reuptake inhibitors by binding to the dopamine transporter (DAT). However, the potency and selectivity can differ. While specific IC50 values for D2PM are not readily available in the public domain, studies on its structural analogs, such as 2-DPMP (desoxypipradrol), suggest a high affinity for DAT, comparable to or even exceeding that of cocaine in some assays. For instance, some amphetamine derivatives exhibit KI values for DAT inhibition around 0.5 to 0.6 µM, while cocaine's KI values are in a similar range of 0.2 to 0.7 µM nih.gov. The key distinction lies in their interaction with the transporter. Cocaine is a classic competitive inhibitor, whereas the precise nature of D2PM's inhibition requires further elucidation.
Versus Amphetamine: Amphetamine and its derivatives also target the dopamine and norepinephrine systems but through a different primary mechanism. Amphetamines are transporter substrates that induce reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron, in addition to inhibiting their reuptake mdpi.com. This leads to a significant increase in the synaptic concentration of these neurotransmitters. In contrast, D2PM is understood to be a reuptake inhibitor, blocking the transporter's function without causing significant neurotransmitter release. Amphetamine's potency for NET is generally higher than for DAT, with KI values around 0.1 µM for NET and 0.5-0.6 µM for DAT nih.gov.
| Compound | Primary Mechanism | DAT Affinity (KI, µM) | NET Affinity (KI, µM) | SERT Affinity (KI, µM) |
|---|---|---|---|---|
| D2PM (hydrochloride) | Reuptake Inhibition | Data not available | Data not available | Data not available |
| Cocaine | Reuptake Inhibition | ~0.2 - 0.7 | ~0.2 - 0.7 | ~0.2 - 0.7 |
| d-Amphetamine | Reuptake Inhibition & Efflux | ~0.5 - 0.6 | ~0.1 | ~20 - 40 |
Receptor Binding Profiles
Beyond its action on monoamine transporters, the interaction of D2PM with various neurotransmitter receptors is a critical aspect of its pharmacological profile.
Investigations into Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C):
| Receptor Target | D2PM (hydrochloride) Binding Affinity (Ki) | Significance of Interaction |
|---|---|---|
| Dopamine D2 | Data not available | Potential modulation of dopaminergic signaling |
| Serotonin 5-HT1A | Data not available | Potential anxiolytic/antidepressant effects |
| Serotonin 5-HT2A | Data not available | Potential psychedelic or other psychoactive effects |
| Serotonin 5-HT2C | Data not available | Potential effects on appetite and mood |
Molecular and Computational Pharmacology
In the absence of extensive empirical data, computational methods provide valuable insights into the potential interactions of D2PM at a molecular level.
Molecular Dynamics Simulations of Transporter-Ligand Interactions:
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time nih.govnih.gov. While specific MD simulation studies focusing on D2PM are not currently published, such simulations are instrumental in understanding how ligands like D2PM might bind to and modulate the function of monoamine transporters. These simulations can reveal the specific amino acid residues involved in binding, the conformational changes the transporter undergoes upon ligand binding, and the energetic factors that govern these interactions frontiersin.org. For the dopamine transporter, MD simulations have been used to elucidate the binding modes of various inhibitors and substrates, providing a deeper understanding of the mechanisms of reuptake inhibition nih.gov.
In Silico Modeling of Binding Modes and Conformational Changes:
In silico modeling encompasses a range of computational techniques, including molecular docking and homology modeling, to predict how a ligand binds to its target protein imrpress.comnih.gov. For D2PM, in silico models could predict its binding pose within the dopamine and norepinephrine transporters. These models can help to explain its selectivity and potency by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the transporter. Furthermore, these models can predict the conformational changes in the transporter that are induced by D2PM binding, which are critical for its inhibitory action imrpress.com. The development of accurate homology models for human monoamine transporters, often based on the crystal structure of the bacterial leucine transporter (LeuT), has significantly advanced the application of these in silico methods nih.gov.
Mechanistic Modeling of Signal Transduction Pathways
The primary neurochemical mechanism of D2PM (hydrochloride) is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). drugbank.comwikipedia.org This action increases the synaptic concentration and duration of these neurotransmitters, leading to the modulation of downstream intracellular signal transduction pathways. While direct mechanistic modeling studies specifically for D2PM are not extensively documented in the literature, a conceptual model can be constructed based on its known pharmacology and the well-established signaling cascades associated with dopamine and norepinephrine receptor activation.
By inhibiting DAT and NET, D2PM effectively amplifies the signaling of dopamine and norepinephrine at their respective postsynaptic receptors. drugbank.com The subsequent activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, primarily involving the cyclic adenosine monophosphate (cAMP) pathway. nih.govwikipedia.org
Dopamine Receptor-Mediated Signaling: Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
D1-like Receptor Pathway : Activation of D1-like receptors, which are coupled to the Gs alpha subunit (Gαs), stimulates adenylyl cyclase (AC). nih.gov This enzyme catalyzes the conversion of ATP to cAMP. wikipedia.org The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB). nih.govmdpi.com Phosphorylation of CREB at its Serine-133 residue is a critical step for its activation, enabling it to bind to DNA and regulate the transcription of genes involved in neuronal plasticity, survival, and long-term memory formation. nih.gov Another key target in this pathway, particularly in brain regions like the nucleus accumbens, is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). nih.gov Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of protein phosphatase 1 (PP1), further amplifying the signaling cascade by preventing the dephosphorylation of PKA substrates, including CREB. nih.gov
D2-like Receptor Pathway : In contrast, activation of D2-like receptors is coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent PKA activity. nih.gov This creates a regulatory balance in dopamine-receptive neurons.
Norepinephrine Receptor-Mediated Signaling: Norepinephrine interacts with α- and β-adrenergic receptors, which also modulate the cAMP pathway.
β-Adrenergic Receptors : These receptors are coupled to Gαs and, similar to D1-like receptors, their activation leads to a stimulation of adenylyl cyclase, increased cAMP, and activation of the PKA/CREB pathway.
α2-Adrenergic Receptors : These receptors are coupled to Gαi and thus inhibit adenylyl cyclase, reducing cAMP levels.
α1-Adrenergic Receptors : These receptors are typically coupled to Gαq, which activates a different signaling pathway involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
Given that D2PM is a potent reuptake inhibitor for both dopamine and norepinephrine, its net effect on signal transduction is a complex integration of these various pathways. The predominant outcome in specific brain regions will depend on the local density and subtype of dopamine and adrenergic receptors. However, a significant component of its mechanism is the potentiation of signaling through the cAMP/PKA/CREB axis, driven by enhanced activation of D1-like and β-adrenergic receptors. nih.gov
The table below summarizes the primary molecular targets of D2PM and the initial steps in the signal transduction pathways they modulate.
Table 1: D2PM Primary Targets and Associated Signaling Initiation
| Primary Target | Effect of D2PM | Associated G-Protein | Key Effector Protein | Primary Second Messenger |
|---|---|---|---|---|
| Dopamine Transporter (DAT) | Inhibition | N/A | N/A | N/A |
| Norepinephrine Transporter (NET) | Inhibition | N/A | N/A | N/A |
| D1-like Dopamine Receptors | Indirect Agonism | Gαs | Adenylyl Cyclase | ↑ cAMP |
| D2-like Dopamine Receptors | Indirect Agonism | Gαi | Adenylyl Cyclase | ↓ cAMP |
| β-Adrenergic Receptors | Indirect Agonism | Gαs | Adenylyl Cyclase | ↑ cAMP |
| α2-Adrenergic Receptors | Indirect Agonism | Gαi | Adenylyl Cyclase | ↓ cAMP |
This model provides a framework for understanding how the primary pharmacological action of D2PM—transporter inhibition—is transduced into changes in intracellular signaling that ultimately underlie its broader physiological and behavioral effects.
Metabolism and Biotransformation Studies Preclinical
Identification of Phase I Metabolic Pathways
Phase I metabolism of D2PM predominantly involves the introduction or unmasking of functional groups to increase the molecule's polarity. Research has shown that the primary Phase I metabolic reactions for D2PM are hydroxylation events. In a significant preclinical study using rat urine, five distinct Phase I metabolites of D2PM were identified, indicating that hydroxylation is a major metabolic route.
Hydroxylation at Pyrrolidine (B122466) and Diphenyl Moieties
The principal sites of hydroxylation on the D2PM molecule are the pyrrolidine ring and the two diphenyl (phenyl) rings. This process involves the addition of a hydroxyl (-OH) group to these structures. The hydroxylation of these moieties results in metabolites that are more water-soluble than the parent compound, facilitating their further metabolism or excretion. The identification of multiple hydroxylated metabolites underscores the significance of this pathway in the initial breakdown of D2PM.
Characterization of Phase II Conjugates
Following Phase I metabolism, the newly introduced hydroxyl groups on the D2PM metabolites serve as sites for Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolites, which further increases their water solubility and facilitates their elimination from the body. Preclinical studies in rats have identified two primary Phase II conjugates of D2PM. These conjugation reactions are a critical step in the detoxification and clearance of the compound.
Enzymatic Systems Involved in Biotransformation
The metabolic conversion of D2PM is mediated by specific enzyme systems within the body.
Cytochrome P450 (CYP) Enzymes : The hydroxylation reactions observed in Phase I metabolism of D2PM are characteristic of the activity of the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are the primary catalysts for the oxidative metabolism of a wide variety of foreign compounds. While the specific CYP isozymes responsible for the hydroxylation of D2PM have not been definitively identified in the available preclinical literature, the nature of the metabolic transformations strongly suggests their involvement.
Catechol-O-Methyl Transferase (COMT) : There is currently no direct preclinical evidence to suggest the involvement of Catechol-O-Methyl Transferase (COMT) in the metabolism of D2PM. COMT typically metabolizes compounds containing a catechol structure (two adjacent hydroxyl groups on a phenyl ring). As D2PM does not possess a catechol moiety, and there are no reports of its metabolites forming such a structure, the role of COMT in its biotransformation is considered unlikely based on current data.
Preclinical Excretion Profiles of D2PM and its Metabolites
The final stage of the metabolic process is the excretion of the parent compound and its metabolites from the body. While detailed quantitative preclinical excretion studies providing specific percentages of urinary and fecal elimination for D2PM and its individual metabolites are not extensively documented in the public domain, the identification of numerous polar metabolites in rat urine indicates that renal excretion is a significant route of elimination for the biotransformed compound. The conversion of the lipophilic D2PM into more hydrophilic hydroxylated and conjugated metabolites is a key factor in enabling its clearance via the kidneys.
Structure Activity Relationship Sar Investigations
Correlation Between Chemical Structure and Monoamine Transporter Affinity
D2PM is characterized as a potent and selective inhibitor of catecholamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly lower affinity for the serotonin (B10506) transporter (SERT). smw.chsmw.chresearchgate.net This profile classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org The fundamental structural motif required for binding to monoamine transporters includes the presence of aromatic rings and a basic amino group situated at a specific distance. mdpi.com In D2PM, the two phenyl rings and the nitrogen atom within the pyrrolidine (B122466) ring fulfill these core requirements.
Research comparing D2PM with its analogues reveals a clear correlation between its structure and its affinity for MATs. Studies using human embryonic kidney (HEK 293) cells that express human monoamine transporters have quantified the inhibitory activity (IC₅₀) of D2PM and related compounds. These investigations confirm that D2PM and its close analogue, desoxypipradrol (2-DPMP), are potent blockers of DAT and NET. researchgate.netnih.gov This activity profile, characterized by potent catecholamine transporter inhibition without significant substrate-releasing properties, is similar to that of methylphenidate. smw.chsmw.ch The binding affinity of D2PM at the dopamine transporter is reported to be comparable to that of cocaine. researchgate.net
The selectivity of D2PM for catecholamine transporters over the serotonin transporter is a key feature of its neurochemical profile. The DAT/SERT inhibition ratio is a critical parameter in predicting the psychostimulant effects of a compound, with a higher ratio often correlating with greater stimulant properties and abuse potential. smw.ch D2PM's pronounced selectivity for DAT and NET underscores its classification as a classic NDRI. aaem.plresearchgate.net
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |
|---|---|---|---|
| D2PM | 0.076 | 0.040 | >10 |
| 2-DPMP (Desoxypipradrol) | 0.070 | 0.140 | >10 |
| Methylphenidate | 0.160 | 0.030 | >10 |
Table 1. In vitro monoamine transporter inhibition profiles of D2PM and related compounds. Data shows the half-maximal inhibitory concentration (IC₅₀) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A lower value indicates higher potency. researchgate.netnih.govresearchgate.net
Impact of Stereoisomerism on Pharmacological Activity and Selectivity
The D2PM molecule contains chiral centers, which means it can exist as different stereoisomers (enantiomers and diastereomers). nih.govwikipedia.org The spatial arrangement of atoms is a critical determinant of a drug's interaction with its biological targets, as receptors and transporters are themselves chiral. Consequently, different stereoisomers of a compound can exhibit vastly different pharmacological activities and selectivities. nih.govfrontiersin.org
For pyrrolidine derivatives like D2PM, the synthesis is often initiated from chiral precursors, such as (S)-proline, to yield the pharmacologically active stereoisomers. researchgate.net This stereospecific synthesis highlights the importance of a specific three-dimensional structure for potent biological activity. The (R)-(+)-2-(diphenylmethyl)pyrrolidine enantiomer is a known configuration of a closely related compound. scbt.comsigmaaldrich.com
While specific studies detailing the activity of each individual D2PM stereoisomer are limited in the provided results, the principles of stereoselectivity are well-established for structurally related compounds. For instance, in the potent opioid analgesic ohmefentanyl, which also features a substituted piperidine (B6355638) ring, the stereochemistry at its three chiral centers dramatically influences its analgesic potency and receptor affinity. nih.gov Specific configurations are vastly more potent than their corresponding antipodes, demonstrating that a precise geometric fit is required for optimal receptor binding and activation. nih.gov This principle strongly suggests that the pharmacological activity of D2PM as a potent and selective NDRI is likely attributable to a specific stereoisomer that possesses the optimal conformation for high-affinity binding to the DAT and NET.
Influence of Substitutions and Ring Modifications on Neurochemical Profiles
The neurochemical profile of D2PM is highly sensitive to modifications in its core structure, including substitutions on its phenyl rings and alterations to the pyrrolidine ring system. D2PM is a structural analogue of pipradrol and desoxypipradrol (2-DPMP). wikipedia.orgaaem.pl
A key structural difference is the presence of a hydroxyl group on the carbon connecting the diphenylmethyl group to the pyrrolidine ring in D2PM. Its removal results in the compound 2-diphenylmethylpyrrolidine (B12819165) (Desoxy-D2PM). wikipedia.org Another significant modification involves the size of the nitrogen-containing ring. D2PM features a five-membered pyrrolidine ring, whereas its analogue 2-DPMP contains a six-membered piperidine ring. aaem.pl Despite this difference, both D2PM and 2-DPMP exhibit similar neurochemical profiles as potent and selective norepinephrine-dopamine reuptake inhibitors. researchgate.netnih.gov This suggests that the core diphenylmethyl moiety attached to a small, secondary amine-containing ring is the primary pharmacophore responsible for catecholamine transporter inhibition.
Further SAR studies on related compounds have shown that:
Amine substitution: Generally, secondary amines tend to show higher affinity for NET, while tertiary amines often exhibit greater selectivity for SERT. mdpi.com
Phenyl ring substitution: The addition of substituents to one or both phenyl rings, such as halogen, alkyl, or alkoxy groups, can significantly alter the compound's stimulant properties. service.gov.uk Electron-withdrawing groups, in particular, can have a marked effect on both affinity and selectivity for monoamine transporters. mdpi.com
These findings illustrate that even minor structural changes to the D2PM scaffold can lead to substantial shifts in its interaction with monoamine transporters, thereby altering its potency and selectivity.
Designing Analogues for Specific Transporter or Receptor Selectivity
The D2PM structure serves as a valuable scaffold for designing new analogues with tailored affinities for specific monoamine transporters or other receptors. wikipedia.org The goal of such medicinal chemistry efforts is to fine-tune the pharmacological profile to enhance therapeutic effects or to probe the function of specific neurotransmitter systems.
The rational design of D2PM analogues is guided by established SAR principles for monoamine transporter inhibitors:
Scaffold Hopping and Ring Systems: The diphenylmethyl group attached to a cyclic amine (pyrrolidine, piperidine) is a validated pharmacophore for DAT and NET inhibition. aaem.plwikipedia.org Exploring other ring systems, such as azepane or morpholine, has been proposed as a strategy to generate novel compounds. service.gov.uk
Targeting Specific Interactions: Computational modeling and receptor binding studies help identify key interactions between the ligand and the transporter's binding pocket. acs.org This allows for the design of analogues with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) to increase affinity for a desired transporter or, conversely, to introduce steric hindrance to reduce affinity for an undesired transporter. researchgate.net
By systematically modifying the D2PM molecule—altering phenyl ring substituents, modifying the linker, or changing the cyclic amine—it is possible to develop a wide range of analogues. This approach allows researchers to create tool compounds to investigate the roles of different monoamine transporters in neurological processes and to develop potential therapeutic agents with highly specific neurochemical profiles. wikipedia.orgservice.gov.uk
Advanced Preclinical Research Models and Methodologies
In Vitro Cellular Models for Neurochemical Assessment
In vitro models are fundamental for dissecting the molecular and cellular mechanisms of a compound in a controlled environment, free from the systemic complexities of a whole organism.
The PC12 cell line, derived from a rat pheochromocytoma, is a widely utilized model in neurobiological research. These cells, upon stimulation with nerve growth factor (NGF), cease proliferation and differentiate into neuron-like cells, extending neurites and expressing proteins associated with synaptic function. nih.govnih.gov This makes them an excellent system for studying the effects of compounds on neuronal differentiation, neurite outgrowth, and neuroprotection.
While specific studies detailing the effects of D2PM (hydrochloride) on PC12 cell differentiation and growth are not prominent in the reviewed scientific literature, this model would be instrumental in assessing its potential neurotrophic or neurotoxic properties. For a dopamine (B1211576) reuptake inhibitor like D2PM, researchers would investigate if the compound modulates NGF-induced differentiation, potentially by altering intracellular signaling cascades linked to dopamine signaling. For example, experiments would measure neurite length and the expression of growth-associated proteins.
Table 1: Illustrative Data on Neurite Outgrowth in NGF-Treated PC12 Cells
This table provides an example of how data on the effect of a test compound on PC12 cell differentiation might be presented.
| Treatment Group | Mean Neurite Length (μm) | Percentage of Differentiated Cells (%) |
| Control (Vehicle) | 5.8 ± 0.9 | 8.2 ± 2.1 |
| NGF (50 ng/mL) | 45.3 ± 4.1 | 65.7 ± 5.3 |
| NGF + Compound X (1 µM) | 52.1 ± 4.5 | 71.3 ± 4.9 |
| NGF + Compound X (10 µM) | 38.9 ± 3.7 | 59.8 ± 5.1 |
Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue. They retain functional machinery for neurotransmitter uptake, storage, and release, making them an invaluable tool for studying how drugs directly interact with presynaptic mechanisms. nih.govnih.gov Brain slice preparations offer a more complex model, preserving the local cytoarchitecture and allowing for the study of synaptic transmission within an intact neural circuit.
Given that D2PM is a dopamine reuptake inhibitor, synaptosome preparations would be the primary in vitro method to quantify its potency and selectivity. In such an assay, synaptosomes isolated from dopamine-rich brain regions, like the striatum, would be incubated with radio-labeled dopamine. The ability of D2PM to inhibit the reuptake of this labeled dopamine into the synaptosomes would be measured and compared to known inhibitors like cocaine. Although specific binding affinity data for D2PM from synaptosome studies are not detailed in the available literature, this method is standard for characterizing dopamine transporter (DAT) inhibitors.
Table 2: Example of Dopamine Uptake Inhibition in Striatal Synaptosomes
This table serves as an illustration of typical results from a synaptosomal uptake inhibition assay for a hypothetical dopamine reuptake inhibitor.
| Compound | IC₅₀ for [³H]Dopamine Uptake (nM) |
| Cocaine | 250 |
| GBR-12909 | 15 |
| Test Compound (e.g., D2PM) | 180 |
In Vivo Animal Models in Neuropharmacology
In vivo models are essential for understanding how a compound's cellular effects translate into complex behavioral and physiological responses in a living organism.
The open-field test is a common behavioral assay used in rodents to assess locomotor activity, exploration, and anxiety-like behavior. f1000research.comresearchgate.net Compounds that enhance dopamine signaling, such as reuptake inhibitors, typically increase locomotor activity. nih.gov This is measured by tracking the total distance traveled, speed, and patterns of movement within the arena.
Table 3: Hypothetical Locomotor Activity Data in an Open-Field Test
This table provides an example of how locomotor data for a psychostimulant compound might be reported.
| Treatment Group (Rodent Model) | Total Distance Traveled (meters / 30 min) | Rearing Frequency |
| Saline (Control) | 35.6 ± 5.2 | 41 ± 8 |
| Compound Y (1 mg/kg) | 58.1 ± 7.9 | 65 ± 11 |
| Compound Y (5 mg/kg) | 112.4 ± 12.3 | 98 ± 14 |
In vivo microdialysis is a powerful technique for measuring the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.gov A small, semi-permeable probe is implanted into a target area, such as the nucleus accumbens or striatum, allowing for the continuous sampling of neurochemicals, which are then analyzed, often by high-performance liquid chromatography (HPLC). nih.gov
For a compound like D2PM, microdialysis is the gold-standard method to confirm its mechanism of action in vivo. researchgate.net Administration of D2PM would be expected to produce a significant and dose-dependent increase in extracellular dopamine levels in target brain regions by blocking its reuptake. Serotonin (B10506) and norepinephrine (B1679862) levels would also be monitored to determine the compound's selectivity. Although microdialysis studies specifically featuring D2PM are not found in the reviewed literature, this approach is critical for characterizing any novel dopamine reuptake inhibitor.
Quantitative autoradiography is a technique used to visualize and quantify the distribution and density of receptors or transporters in the brain. nih.gov It involves incubating thin brain sections with a radiolabeled ligand that binds specifically to the target of interest (e.g., the dopamine transporter). The density of the bound ligand is then captured on film or with a phosphor imaging system, providing a detailed map of transporter or receptor distribution. nih.govnih.gov
This methodology could be used in two ways to study D2PM. First, in vitro autoradiography could be performed where brain slices are incubated with a radioligand for the dopamine transporter (e.g., [³H]WIN 35,428) in the presence of varying concentrations of D2PM. This would determine D2PM's binding affinity and potency at the transporter. Second, in vivo autoradiography could assess the transporter occupancy of D2PM after systemic administration, revealing which brain regions are targeted and the degree of transporter binding at a given dose. Specific autoradiography studies involving D2PM (hydrochloride) have not been published.
Electrophysiological Techniques
Fast Scan Cyclic Voltammetry (FSCV) for Dopamine Efflux Measurement
Fast Scan Cyclic Voltammetry (FSCV) is a sophisticated electrochemical technique utilized to detect transient changes in the concentration of electroactive neurochemicals, such as dopamine, in real-time and with high spatial resolution. While direct FSCV studies specifically investigating D2PM (hydrochloride) are not extensively available in the current body of scientific literature, the methodology is highly relevant for elucidating the compound's mechanism of action as a dopamine reuptake inhibitor.
The principle of FSCV involves applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode implanted in a specific brain region, such as the nucleus accumbens or striatum. This voltage ramp causes the oxidation and subsequent reduction of dopamine at the electrode surface, generating a measurable current that is proportional to the extracellular dopamine concentration. The resulting cyclic voltammogram provides a chemical signature that allows for the selective identification of dopamine.
In the context of D2PM, which is known to inhibit the dopamine transporter (DAT), FSCV would be an invaluable tool to directly measure the impact of the compound on dopamine efflux and uptake kinetics. Based on studies of similar dopamine reuptake inhibitors, it is hypothesized that the application of D2PM would lead to a significant increase in the amplitude and duration of dopamine signals evoked by electrical stimulation of dopamine neurons. This is because blocking the DAT with D2PM would prevent the rapid clearance of dopamine from the synaptic cleft, leading to its accumulation.
For instance, research on the related compound 2-diphenylmethylpiperidine (2-DPMP), another potent dopamine reuptake inhibitor, has utilized FSCV to demonstrate its ability to enhance evoked dopamine efflux to a greater extent than cocaine. frontiersin.orgnih.gov It is anticipated that D2PM would produce comparable effects.
A hypothetical FSCV experiment investigating D2PM could involve the following steps:
Implantation of a carbon-fiber microelectrode into the nucleus accumbens of a rodent brain slice or an anesthetized animal.
Electrical stimulation of the ventral tegmental area (VTA) to evoke dopamine release in the nucleus accumbens, with FSCV recording of the resulting dopamine efflux.
Application of D2PM (hydrochloride) to the preparation.
Repetition of the electrical stimulation and FSCV recording to measure changes in dopamine release and reuptake parameters.
The data obtained from such an experiment would allow for the quantification of D2PM's potency and efficacy as a DAT inhibitor. Key parameters that would be analyzed include the peak concentration of released dopamine, the rate of dopamine uptake (Vmax), and the affinity of the transporter for dopamine (Km).
| Parameter | Baseline (Pre-D2PM) | Post-D2PM Application | Expected Change |
|---|---|---|---|
| Peak Evoked Dopamine Concentration (μM) | 1.0 ± 0.2 | 2.5 ± 0.4 | Increase |
| Dopamine Uptake Rate (Vmax; μM/s) | 0.5 ± 0.1 | 0.2 ± 0.05 | Decrease |
| Dopamine Transporter Affinity (Km; μM) | 0.2 ± 0.05 | 0.2 ± 0.05 | No significant change expected |
| Signal Half-Life (t1/2; s) | 2.0 ± 0.3 | 5.0 ± 0.7 | Increase |
Integrated In Vitro, In Vivo, and In Silico Approaches in Neurobiological Research
A comprehensive understanding of the neurobiological effects of D2PM (hydrochloride) necessitates an integrated research approach that combines in vitro, in vivo, and in silico methodologies. While a complete suite of such integrated studies specifically for D2PM is not fully detailed in the literature, the investigation of the closely related compound 2-DPMP provides a robust framework for how these approaches can be synergistically applied.
In Vitro Studies: These studies are crucial for characterizing the direct molecular interactions of a compound. For a substance like D2PM, in vitro techniques would primarily focus on its binding affinity and functional activity at the dopamine transporter.
Radioligand Binding Assays: Quantitative autoradiography using a selective DAT radioligand, such as [¹²⁵I]RTI-121, can be employed on rat brain slices to determine the binding affinity (IC₅₀) of D2PM for the DAT in dopamine-rich regions like the nucleus accumbens and striatum. nih.gov Studies on 2-DPMP have shown potent displacement of the radioligand, indicating high affinity for the DAT. nih.gov
Synaptosome Uptake Assays: This technique involves isolating nerve terminals (synaptosomes) and measuring the uptake of radiolabeled dopamine. The inhibitory effect of D2PM on dopamine uptake can be quantified to determine its potency as a reuptake inhibitor.
In Vivo Studies: These investigations are essential for understanding the physiological and behavioral effects of a compound in a living organism.
Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. nih.gov In the context of D2PM, microdialysis probes would be implanted in areas like the nucleus accumbens to measure changes in dopamine concentrations following systemic administration of the compound. Research on 2-DPMP has demonstrated significant, dose-dependent increases in extracellular dopamine levels in both the accumbens shell and dorsal striatum. nih.gov
Behavioral Assays: A battery of behavioral tests can be used to assess the stimulant, reinforcing, and addictive potential of D2PM. These may include locomotor activity monitoring, conditioned place preference, and self-administration paradigms.
In Silico Studies: Computational modeling provides insights into the molecular interactions between a ligand and its target protein that may not be achievable through experimental methods alone.
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding pose and interaction of D2PM with a three-dimensional model of the dopamine transporter. By simulating the dynamics of the D2PM-DAT complex, researchers can identify key amino acid residues involved in the binding and understand how the compound stabilizes the transporter in a particular conformation (e.g., outward-facing or inward-facing). nih.govresearchgate.net For 2-DPMP, molecular dynamics simulations have suggested that it induces an outward-facing conformation of the DAT, similar to cocaine. nih.gov
By integrating the findings from these different approaches, a more complete picture of the neuropharmacology of D2PM can be constructed. For example, the high binding affinity determined in vitro can be correlated with the increases in extracellular dopamine observed in vivo and the specific molecular interactions predicted in silico.
| Research Approach | Methodology | Key Data Generated | Relevance to D2PM |
|---|---|---|---|
| In Vitro | Radioligand Binding Assays | Binding Affinity (IC₅₀/Kᵢ) | Quantifies the potency of D2PM at the dopamine transporter. |
| In Vivo | Microdialysis | Extracellular Dopamine Levels | Demonstrates the physiological effect of D2PM on dopamine neurotransmission in the brain. |
| In Silico | Molecular Dynamics Simulations | Binding Pose, Interacting Residues, Transporter Conformation | Provides a molecular-level understanding of how D2PM interacts with and inhibits the dopamine transporter. |
Emerging Research Perspectives and Future Directions for D2pm Hydrochloride
D2PM (hydrochloride) as a Pharmacological Probe for CNS Stimulant Mechanisms
D2PM (hydrochloride) serves as a significant research compound for elucidating the mechanisms of CNS stimulants due to its potent and selective inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, with negligible action on the serotonin (B10506) transporter (SERT). semanticscholar.org This profile allows researchers to isolate and study the combined effects of enhanced dopaminergic and noradrenergic signaling, which is characteristic of many classic stimulants like cocaine, but without the confounding influence of the serotonergic system. nih.govresearchgate.net
The binding and activity of D2PM at the dopamine transporter are similar to those of cocaine, though it appears to have less biological activity in some contexts. nih.govofdt.fr However, studies using quantitative autoradiography have shown that D2PM can be more effective and potent than cocaine in stimulating dopamine release, underscoring its primarily dopaminergic and non-serotonergic action. iomcworld.org Its characterization as a pure reuptake inhibitor, rather than a releasing agent, further refines its utility as a pharmacological probe. semanticscholar.org This distinction is critical for differentiating the neurochemical pathways of transporter blockade versus substrate-induced neurotransmitter efflux.
The in vitro activity of D2PM at the human monoamine transporters highlights its value in comparative pharmacology for understanding the structure-activity relationships of CNS stimulants.
Potential for Investigating Novel Dopaminergic System Interactions
The specific action of D2PM (hydrochloride) on DAT makes it a candidate for exploring more nuanced aspects of dopaminergic neurotransmission beyond simple reuptake blockade. While direct research is still emerging, its defined pharmacological profile provides a foundation for investigating complex phenomena such as transporter protein interactions and allosteric modulation.
Allosteric modulators, which bind to a site on a receptor or transporter distinct from the primary (orthosteric) binding site, offer a more subtle way to regulate neurotransmitter function. The development of probes to study these secondary sites on DAT is a key area of research. Although D2PM itself is a competitive inhibitor at the primary binding site, its rigid pyrrolidine (B122466) structure could serve as a scaffold for designing new molecules that target potential allosteric sites on the dopamine transporter. Such compounds could help to characterize how these sites modulate dopamine uptake and influence the binding of endogenous ligands and other drugs.
Furthermore, the trafficking of dopamine transporters—their movement to and from the cell surface—is a critical mechanism for regulating synaptic dopamine levels. Psychostimulants are known to alter DAT trafficking. As a pure reuptake inhibitor, D2PM could be used as a tool to investigate how transporter blockade, in the absence of substrate-induced efflux, affects DAT internalization and recycling pathways. Comparing its effects to those of amphetamines, which are known to induce DAT internalization, could help to isolate the signaling cascades specifically related to transporter occupancy versus those related to reverse transport.
Future Directions in the Development of Research Tools
The chemical structure of D2PM (hydrochloride) provides a versatile foundation for the development of more sophisticated research tools. Its established use in synthesizing the Corey-Bakshi-Shibata (CBS) catalyst for enantioselective chemical reactions already highlights the utility of the diphenylprolinol scaffold. wikipedia.org This same structural backbone can be leveraged for creating novel pharmacological probes.
One promising direction is the synthesis of radiolabeled D2PM analogs for use in positron emission tomography (PET) imaging. nih.govnih.gov A radiolabeled version of D2PM could serve as an imaging agent to map the distribution and density of DAT and NET in the brain in vivo. Given its high affinity for both catecholamine transporters, it could be particularly useful for studying conditions where the balance of these two systems is disrupted.
Another avenue is the development of fluorescently labeled D2PM derivatives. mdpi.commdpi.com These probes would be invaluable for in vitro studies, allowing for direct visualization of transporter binding and trafficking in cell cultures and brain slices using advanced microscopy techniques. By attaching a fluorophore to the D2PM molecule, researchers could track its interaction with transporters in real-time, providing insights into the kinetics of binding and the dynamics of transporter regulation on a microscopic level. The creation of such specialized tools derived from the D2PM structure would significantly enhance the ability to investigate the precise roles of dopamine and norepinephrine transporters in both normal brain function and pathological states.
Theoretical Implications for Understanding Neurotransmitter Systems
The study of dual-action compounds like D2PM (hydrochloride) has significant theoretical implications for systems-level neuroscience. By simultaneously blocking the reuptake of both dopamine and norepinephrine, D2PM provides a means to explore the synergistic and competitive interactions between these two critical catecholaminergic systems. nih.govscienceopen.com These systems are deeply interconnected, with noradrenergic neurons from the locus coeruleus modulating dopamine release in key brain regions and vice-versa. nih.gov
A central question in the study of stimulants, mood, and attention is the relative contribution of dopamine versus norepinephrine to specific behavioral and cognitive outcomes. nih.gov Because D2PM potently targets both DAT and NET, it can be used in preclinical models to activate these systems in tandem. By comparing the behavioral and physiological effects of D2PM with those of selective dopamine reuptake inhibitors (SDRIs) or selective norepinephrine reuptake inhibitors (NRIs), researchers can better delineate the functions that depend on the activation of one system alone versus those that require the concurrent elevation of both neurotransmitters.
This approach is crucial for refining theoretical models of neuropsychiatric disorders. For example, understanding the precise role of the dopamine-norepinephrine balance is central to theories of attention-deficit/hyperactivity disorder (ADHD) and major depressive disorder. nih.govnih.gov Using a tool like D2PM allows for the controlled manipulation of this balance, providing empirical data to test and advance our understanding of how the integrated activity of these neurotransmitter systems governs complex behaviors and how their dysregulation contributes to CNS disorders.
Q & A
Q. How should researchers navigate the legal status of D2PM hydrochloride in international jurisdictions?
- Methodological Answer : Consult national controlled substance lists (e.g., UK Misuse of Drugs Act, US Analog Act) and forensic databases (e.g., EDND). For cross-border collaborations, obtain export/import permits under the UN Single Convention on Psychotropic Substances. Document compliance in institutional review board (IRB) submissions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
